molecular formula C22H21N3O2 B11386670 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11386670
M. Wt: 359.4 g/mol
InChI Key: VXJANQWVQHNBGT-SDNWHVSQSA-N
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Description

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the ethoxyphenyl group: This step involves a Heck reaction, where the ethoxyphenyl group is introduced via a palladium-catalyzed coupling reaction.

    Amino group addition: The amino group is introduced through a nucleophilic substitution reaction, often using an amine such as 1-phenylethylamine.

    Formation of the carbonitrile group: This can be achieved through a dehydration reaction of an amide or a nitrile formation reaction using a suitable reagent like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-benzyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-thiazole-4-carbonitrile

Uniqueness

The uniqueness of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, leading to distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H21N3O2/c1-3-26-19-12-9-17(10-13-19)11-14-21-25-20(15-23)22(27-21)24-16(2)18-7-5-4-6-8-18/h4-14,16,24H,3H2,1-2H3/b14-11+

InChI Key

VXJANQWVQHNBGT-SDNWHVSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N

Origin of Product

United States

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